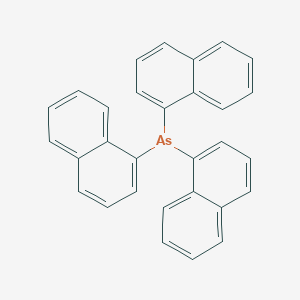

Trinaphthalen-1-ylarsane

Description

Trinaphthalen-1-ylarsane is a tri-substituted organoarsenic compound comprising an arsenic center bonded to three naphthalen-1-yl groups. Its molecular formula is C₃₀H₂₁As, with a molecular weight of approximately 450.4 g/mol. While direct references to this compound are absent in the provided evidence, its properties can be inferred through analogy to structurally related compounds, such as triarylarsines and naphthalene derivatives .

Properties

CAS No. |

5424-33-9 |

|---|---|

Molecular Formula |

C30H21As |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

trinaphthalen-1-ylarsane |

InChI |

InChI=1S/C30H21As/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |

InChI Key |

XEWRDOWPERXGTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trinaphthalen-1-ylarsane typically involves the reaction of naphthalene derivatives with arsenic trichloride under controlled conditions. One common method is the reaction of naphthalen-1-ylmagnesium bromide with arsenic trichloride in an inert atmosphere, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trinaphthalen-1-ylarsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: Reduction reactions can convert it back to its elemental form.

Substitution: The naphthalene groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions include various arsenic oxides, reduced arsenic compounds, and substituted naphthalene derivatives .

Scientific Research Applications

Trinaphthalen-1-ylarsane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of Trinaphthalen-1-ylarsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

| Property | This compound | Trimethyl-1-naphthalenylsilane | Naphthalen-1-ylmethanol |

|---|---|---|---|

| Molecular Formula | C₃₀H₂₁As | C₁₃H₁₆Si | C₁₁H₁₀O |

| Molecular Weight (g/mol) | ~450.4 | 200.35 | 158.20 |

| Central Atom | Arsenic | Silicon | Carbon (hydroxyl) |

| Toxicity | High (As-related) | Low | Low |

| Key Applications | Catalysis, Materials | Polymer additives | Organic synthesis |

Research Findings and Implications

- Synthetic Challenges : this compound’s synthesis likely requires arsenic trihalides and naphthalen-1-yl Grignard reagents, analogous to methods for triarylarsines. Steric hindrance from three naphthalene groups may necessitate optimized reaction conditions .

- Toxicological Considerations : While naphthalene derivatives (e.g., 1-methylnaphthalene) are associated with respiratory and hepatic toxicity (–8), the addition of arsenic in this compound necessitates stringent handling protocols.

- Structural Characterization : Crystallographic techniques (e.g., single-crystal X-ray diffraction, as referenced in ) would be critical for confirming the compound’s geometry and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.